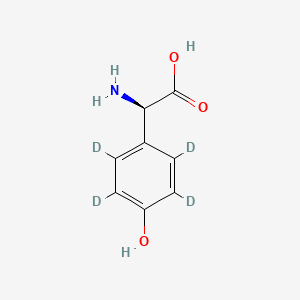

![molecular formula C11H12BrFN2 B572707 6-溴-4-氟-1-异丙基-2-甲基-1H-苯并[d]咪唑 CAS No. 1231930-33-8](/img/structure/B572707.png)

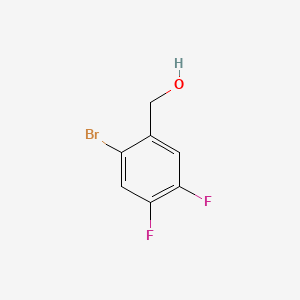

6-溴-4-氟-1-异丙基-2-甲基-1H-苯并[d]咪唑

描述

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

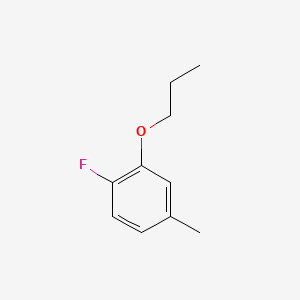

The synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is derived from 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and Acetone . The process involves adding n-heptane with twice the mass ratio to recrystallize, cooling to 5°C and crystallizing for two hours, and filtering to obtain a pale yellow to off-white product .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H12BrFN2 .Chemical Reactions Analysis

During the synthesis process, water produced by the reaction was separated and washed twice with 200 g of water. The upper layer was organic. The phase is concentrated to dryness, and the yellow solid obtained is the crude product .Physical And Chemical Properties Analysis

The boiling point of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is predicted to be 353.4±22.0 °C. It has a density of 1.49 and is stored in a sealed, dry environment at room temperature .科学研究应用

分子结构研究

苯并咪唑衍生物的分子结构,类似于6-溴-4-氟-1-异丙基-2-甲基-1H-苯并咪唑,已被广泛研究。例如,使用 X 射线和 DFT 研究分析了在抗结核剂合成过程中获得的衍生物的分子结构,阐明了此类化合物的复杂分子相互作用和几何形状 (Richter 等人,2023)。此外,与淀粉样蛋白亲和探针的设计相关的 N-甲基化苯并咪唑化合物的区域异构体的 X 射线衍射结构已得到详细说明,证明了此类化合物中显着的结构多样性 (Ribeiro Morais 等人,2012)。

合成方法和药物开发

氟化杂环化合物的合成,包括苯并咪唑衍生物,一直是研究的关键领域。这些化合物已通过各种分析技术得到证实,已筛选其抗菌和抗炎活性,展示了苯并咪唑衍生物在药物开发中的潜力 (Binoy 等人,2021)。例如,新型 1H-苯并咪唑衍生物和类似物的合成和评价显示出对结核分枝杆菌和牛分枝杆菌菌株的优异抑菌活性 (Gobis 等人,2015)。

物理化学和光学性质

苯并咪唑衍生物的物理化学和 DFT 研究揭示了它们作为有机非线性光学 (NLO) 材料的潜力。显着的超极化率值表明这些分子是有希望的候选者,可用于各种 NLO 设备中 (Manikandan 等人,2019)。此外,从苯并咪唑化合物合成的新型螺双芴衍生物表现出对 pH 变化的出色光谱灵敏性,并有可能用作光学 pH 传感器 (Ron,2014)。

作用机制

Target of Action

The compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is primarily used in the preparation of Abemaciclib , a kinase inhibitor . This suggests that the compound’s primary targets are likely to be kinases, which play a crucial role in cell signaling and regulation.

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Abemaciclib. Abemaciclib is a kinase inhibitor that works by blocking the activity of enzymes known as cyclin-dependent kinases, which are involved in promoting cell division. By inhibiting these kinases, the compound can help slow down the growth of cancer cells .

Result of Action

The primary result of the compound’s action would be the inhibition of cell division and growth, due to its role in blocking the activity of cyclin-dependent kinases. This could potentially lead to the slowing or halting of cancer progression .

安全和危害

属性

IUPAC Name |

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRZLUEGCXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719275 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231930-33-8 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)